N-[Bis(methylthio)methylene]glycine methyl ester

Catalog No.
S1899580
CAS No.
58091-08-0
M.F
C6H11NO2S2
M. Wt
193.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Bis(methylthio)methylene]glycine methyl ester

CAS Number

58091-08-0

Product Name

N-[Bis(methylthio)methylene]glycine methyl ester

IUPAC Name

methyl 2-[bis(methylsulfanyl)methylideneamino]acetate

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

InChI

InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3

InChI Key

XZAPFOKZCXRSDH-UHFFFAOYSA-N

SMILES

COC(=O)CN=C(SC)SC

Canonical SMILES

COC(=O)CN=C(SC)SC

N-[Bis(methylthio)methylene]glycine methyl ester, with the chemical formula C6H11NO2S2C_6H_{11}NO_2S_2 and CAS number 58091-08-0, is a derivative of glycine characterized by the presence of two methylthio groups. This compound is notable for its unique structural features, which confer distinct chemical reactivity compared to other amino acid derivatives. The dual methylthio groups enhance its nucleophilic properties, making it a versatile reagent in organic synthesis and various

Here's what we can glean from available sources:

  • Chemical Derivative

    N-BMGME is classified as a derivative of the amino acid glycine []. Glycine itself is a fundamental building block of proteins and plays a role in various biological processes []. Studying derivatives of glycine can provide insights into protein function and potentially lead to the development of new drugs or therapies.

  • Potential Applications

    Some vendors advertise N-BMGME as a "chemical raw material" with "considerable potential across diverse applications" including medical research []. However, there's an absence of scientific publications directly exploring N-BMGME's use in specific research areas.

  • Future Research

    Given N-BMGME's structural similarity to glycine, researchers might investigate its potential interactions with biological systems. This could involve studying its impact on cellular processes, enzyme activity, or other areas relevant to human health.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction to yield thiol derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the methylthio groups can be replaced by other nucleophiles under basic conditions .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideVaries with specific oxidants
ReductionLithium aluminum hydrideAnhydrous conditions preferred
SubstitutionAmines, thiolsBasic conditions

Research indicates that N-[Bis(methylthio)methylene]glycine methyl ester exhibits biological activity relevant to its use in drug development and as a potential therapeutic agent. Its ability to influence various biochemical pathways makes it a candidate for studies related to metabolic processes and cellular functions .

The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester typically involves the following steps:

  • Formation of Intermediate: Carbon disulfide reacts with methyl glycinate to create an intermediate compound.
  • Methylation: The intermediate is then methylated using iodomethane to yield the final product .

Synthetic Route Overview

  • Reactants: Carbon disulfide, methyl glycinate, and iodomethane.
  • Key Steps:
    • Combine carbon disulfide with methyl glycinate.
    • Methylate the resulting intermediate with iodomethane.

N-[Bis(methylthio)methylene]glycine methyl ester has a variety of applications in scientific research:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfur-containing compounds.
  • Peptide Synthesis: Employed in solution-phase peptide synthesis.
  • Catalysis: Acts as a catalyst in specific organic reactions.
  • Drug Development: Investigated for potential pharmaceutical applications .

Interaction studies involving N-[Bis(methylthio)methylene]glycine methyl ester focus on its reactivity with various biological molecules and its role in influencing metabolic pathways. The compound's unique structure allows it to interact with different nucleophiles, which may lead to the development of new therapeutic agents or enhance existing drug formulations .

Several compounds share structural similarities with N-[Bis(methylthio)methylene]glycine methyl ester. Here are some comparable compounds:

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • N-Benzyl-L-proline ethyl ester
  • N-Boc-cis-4-Fluoro-L-proline methyl ester

Uniqueness

N-[Bis(methylthio)methylene]glycine methyl ester is distinguished by its dual methylthio groups, which provide enhanced reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of

The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester represents a well-established example of carbonimidodithioate formation, utilizing fundamental organic chemistry principles to construct the bis(methylthio)methylene imine functionality [1] [2]. The conventional approach involves the sequential treatment of glycine methyl ester derivatives with carbon disulfide followed by methylation reactions.

Precursor Selection and Reaction Stoichiometry

The selection of appropriate precursor materials plays a critical role in achieving optimal yields and reaction efficiency for N-[Bis(methylthio)methylene]glycine methyl ester synthesis. The primary synthetic route utilizes methyl glycinate (glycine methyl ester) as the amino acid substrate, which provides the nucleophilic amino group necessary for initial condensation with carbon disulfide [1] [2]. This substrate selection is preferred over the free amino acid glycine due to enhanced solubility in organic solvents and reduced competing side reactions.

Carbon disulfide serves as the thiocarbonyl source, providing the electrophilic carbon center that undergoes nucleophilic attack by the amino group of methyl glycinate [3]. The reaction proceeds through an initial addition-elimination mechanism, forming an intermediate dithiocarbamate species. Research has demonstrated that one equivalent of carbon disulfide relative to the glycine ester substrate provides optimal conversion efficiency while minimizing the formation of polymeric byproducts [1].

Iodomethane functions as the methylating agent for the sulfur atoms in the dithiocarbamate intermediate, requiring two equivalents to achieve complete bis-methylation [1] [4]. The stoichiometric excess ensures complete conversion of both sulfur centers to their methylated forms, preventing the formation of mono-methylated products that would complicate purification procedures.

Triethylamine serves as the base catalyst, facilitating deprotonation of the amino group and promoting the formation of the nucleophilic species required for carbon disulfide addition [1] [4]. The use of two to three equivalents of triethylamine has been shown to provide optimal reaction rates while maintaining selectivity for the desired product [4].

Alternative precursor approaches utilize glycine methyl ester hydrochloride as the starting material, which requires preliminary treatment with base to liberate the free amino functionality [5]. This approach offers advantages in terms of precursor stability and storage considerations, as the hydrochloride salt form exhibits enhanced shelf stability compared to the free ester [5].

Solvent Systems and Temperature Dependencies

The choice of solvent system significantly influences both reaction kinetics and product selectivity in the synthesis of N-[Bis(methylthio)methylene]glycine methyl ester. Dichloromethane has emerged as the preferred solvent for conventional synthetic protocols due to its optimal balance of solvation properties and chemical inertness [1] [4].

Dichloromethane provides several advantages for this transformation, including low nucleophilicity that prevents interference with the methylation step, excellent solvation of both polar and nonpolar reaction components, and appropriate boiling point for controlled temperature management [1]. The initial condensation reaction between methyl glycinate and carbon disulfide is typically conducted at 20°C for 0.5 hours in dichloromethane, followed by heating to facilitate the subsequent methylation step [1].

Temperature control represents a critical parameter for achieving high yields and minimizing side reactions. The reaction protocol involves a two-stage temperature profile: initial condensation at ambient temperature (20°C) to promote selective formation of the dithiocarbamate intermediate, followed by elevated temperature conditions to drive the methylation reaction to completion [1] [4]. This temperature staging prevents premature methylation reactions that could lead to reduced selectivity.

Tetrahydrofuran has been investigated as an alternative solvent system, particularly for reactions requiring low-temperature initiation (-78°C to room temperature) [6]. While THF offers advantages for temperature-sensitive substrates, its tendency to form peroxides upon storage presents safety considerations that limit its routine application [7].

Dimethylformamide provides benefits for reactions requiring elevated temperatures (50-80°C) due to its high boiling point and polar aprotic nature [6]. However, the toxicity profile of DMF has led to increased interest in alternative solvents for large-scale applications [8].

Acetonitrile offers moderate polarity characteristics that are particularly suitable for base-catalyzed transformations, typically operating in the 0-25°C temperature range [4]. The limited temperature range represents a constraint for reactions requiring elevated temperatures to achieve complete conversion.

Catalytic Approaches and Yield Enhancement Strategies

The development of catalytic methodologies for N-[Bis(methylthio)methylene]glycine methyl ester synthesis has focused on improving reaction efficiency, reducing reaction times, and enhancing product selectivity through the application of various catalyst systems and reaction optimization strategies.

Lewis acid catalysis has shown promising results for enhancing the electrophilicity of carbon disulfide and facilitating the initial condensation step [9]. Zinc chloride has been investigated as a Lewis acid catalyst for promoting carbonimidodithioate formation, with studies demonstrating improved reaction rates and yields compared to uncatalyzed conditions [10]. The zinc chloride-catalyzed process operates through coordination to the sulfur atoms of carbon disulfide, increasing the electrophilic character of the central carbon and promoting nucleophilic attack by the amino group.

Phase transfer catalysis represents another approach for yield enhancement, particularly in systems involving ionic intermediates [11]. Tetrabutylammonium bromide has been employed as a phase transfer catalyst in related carbonimidodithioate syntheses, facilitating the transfer of ionic species between aqueous and organic phases and improving overall reaction efficiency [12].

Solid-liquid phase transfer catalysis has been explored for the synthesis of related Schiff base derivatives, with potassium carbonate serving as both base and phase transfer medium [11]. This approach offers advantages in terms of simplified workup procedures and reduced environmental impact compared to traditional homogeneous base systems.

Microwave-assisted synthesis has been investigated for accelerating carbonimidodithioate formation reactions, with studies demonstrating significant reduction in reaction times while maintaining or improving product yields [13]. The microwave heating provides rapid and uniform energy transfer, promoting faster reaction kinetics and reducing the formation of decomposition products.

Enzymatic approaches for amino acid ester synthesis have been developed as alternative strategies for preparing glycine methyl ester precursors [14]. Cell-free expression systems utilizing engineered biocatalysts have shown promise for sustainable amino acid synthesis, although their application to carbonimidodithioate formation remains unexplored [14].

Flow chemistry methodologies offer potential advantages for the synthesis of N-[Bis(methylthio)methylene]glycine methyl ester through improved heat and mass transfer, enhanced safety profile, and reduced solvent consumption [15]. The continuous flow approach enables precise control of reaction parameters and facilitates scale-up operations while maintaining consistent product quality.

Green Chemistry Alternatives and Solvent-Free Protocols

The development of environmentally sustainable synthetic approaches for N-[Bis(methylthio)methylene]glycine methyl ester has become increasingly important due to growing concerns about solvent waste, toxicity, and environmental impact of conventional synthetic methodologies.

Solvent-free synthesis represents a significant advancement in green chemistry approaches for carbonimidodithioate formation [13]. Research has demonstrated that mechanochemical activation through grinding and mixing of solid reactants can promote the formation of carbon-sulfur bonds without the requirement for organic solvents [13]. The solvent-free approach utilizes the mechanical energy input to facilitate molecular interactions and promote bond formation through direct solid-state reactions.

Ball milling techniques have been investigated for the solvent-free synthesis of related amino acid derivatives, with studies showing comparable or improved yields compared to solution-phase methods [13]. The mechanochemical approach offers advantages in terms of reduced environmental impact, simplified purification procedures, and enhanced atom economy.

Water-based synthetic protocols have been explored as alternatives to organic solvent systems, particularly for the initial condensation reactions [16]. Aqueous media provide benefits in terms of safety, cost, and environmental compatibility, although the limited solubility of organic substrates presents challenges for achieving high conversion rates [17].

Ionic liquid systems have been investigated as green solvent alternatives for carbonimidodithioate synthesis, offering advantages such as negligible vapor pressure, thermal stability, and recyclability [18]. The tunable properties of ionic liquids enable optimization of solvation characteristics for specific reaction requirements while maintaining environmental compatibility.

Deep eutectic solvents represent another class of green solvents that have shown promise for organic synthesis applications [18]. These systems, formed from the combination of hydrogen bond donors and acceptors, provide solvent properties similar to ionic liquids while offering advantages in terms of cost, biodegradability, and ease of preparation.

Photocatalytic approaches for carbon-sulfur bond formation have been developed as environmentally friendly alternatives to traditional thermal methods [16]. Visible light-induced carbosulfenylation reactions utilizing photocatalysts have demonstrated the ability to form carbon-sulfur bonds under mild conditions without the requirement for harsh reagents or elevated temperatures [16].

Biocatalytic methods for amino acid ester synthesis have been developed using engineered enzyme systems [14]. Cell-free expression platforms utilizing formate as a carbon source have demonstrated the ability to synthesize glycine and related amino acids from carbon dioxide equivalents, providing a sustainable approach to precursor synthesis [14].

Supercritical carbon dioxide has been investigated as a green solvent for organic synthesis applications, offering advantages such as tunable solvation properties, easy product separation, and environmental compatibility [19]. The use of supercritical CO2 eliminates the need for organic solvents while providing enhanced mass transfer characteristics that can improve reaction efficiency.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for N-[Bis(methylthio)methylene]glycine methyl ester to industrial production presents several significant challenges that must be addressed to achieve economically viable and environmentally sustainable manufacturing processes.

Process scalability represents a primary concern for industrial implementation, as reaction conditions optimized for small-scale synthesis may not translate directly to large-scale operations [20]. Heat transfer limitations in large reaction vessels can lead to temperature gradients that affect reaction selectivity and yield, requiring sophisticated process control systems to maintain optimal conditions throughout the reactor volume [19].

Solvent management and recovery constitute major economic and environmental considerations for industrial production [8]. The use of dichloromethane, while effective for laboratory synthesis, presents challenges in terms of ozone depletion potential and regulatory compliance for large-scale operations [8]. Industrial processes require efficient solvent recovery systems to minimize waste generation and reduce operating costs.

Safety considerations become amplified in industrial settings, particularly regarding the handling of carbon disulfide and iodomethane [7]. Carbon disulfide presents significant toxicity and flammability hazards that require specialized handling equipment and safety protocols for industrial operations [21]. Iodomethane's carcinogenic properties necessitate stringent containment measures and exposure monitoring systems [7].

Product purification and isolation at industrial scale require the development of efficient separation technologies that can handle large volumes while maintaining product quality [19]. Traditional chromatographic purification methods are not economically viable for industrial production, necessitating alternative separation strategies such as crystallization, extraction, or distillation processes.

Waste stream management represents a critical aspect of industrial production, as the generation of aqueous waste containing sulfur-containing compounds requires specialized treatment before disposal [20]. The development of waste minimization strategies and recycling protocols is essential for achieving sustainable industrial operations.

Quality control and process monitoring requirements for industrial production are more stringent than laboratory-scale synthesis, requiring the implementation of analytical methods suitable for real-time monitoring of reaction progress and product quality [22]. Process analytical technology (PAT) systems must be developed to enable continuous monitoring of critical quality attributes throughout the manufacturing process.

Regulatory compliance represents an ongoing challenge for industrial production, as the synthesis involves the use of regulated chemicals and generates products that may be subject to registration requirements [23]. The development of comprehensive safety and environmental data packages is necessary to support regulatory submissions and ensure compliance with applicable regulations.

Economic optimization of industrial processes requires consideration of raw material costs, energy consumption, labor requirements, and capital equipment investments [24]. The development of cost-effective synthetic routes that minimize the use of expensive reagents while maximizing product yield and quality is essential for commercial viability.

Supply chain management for raw materials presents additional challenges, particularly for specialized reagents such as carbon disulfide and high-purity glycine esters [25]. The establishment of reliable supplier networks and inventory management systems is critical for maintaining consistent production schedules and product quality.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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